N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONAMIDO}BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONAMIDO}BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting appropriate hydrazine derivatives with diketones.
Coupling reactions: The final compound is formed by coupling the 3,4-dimethoxyphenyl ethylamine with the pyrazole derivative and benzenesulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONAMIDO}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONAMIDO}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONAMIDO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: This compound has a similar structure but lacks the pyrazole and benzenesulfonamide groups.
3,4-Dimethoxyphenylacetonitrile: This compound contains the 3,4-dimethoxyphenyl group but differs in the rest of its structure.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONAMIDO}BENZAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the pyrazole and benzenesulfonamide groups, in particular, may enhance its potential as a therapeutic agent or biochemical probe.
Properties
Molecular Formula |
C31H36N4O6S |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C31H36N4O6S/c1-20(2)29-21(3)34(4)35(31(29)37)23-12-14-24(15-13-23)42(38,39)33-26-10-8-7-9-25(26)30(36)32-18-17-22-11-16-27(40-5)28(19-22)41-6/h7-16,19-20,33H,17-18H2,1-6H3,(H,32,36) |
InChI Key |
IABKSZAQVSVQME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCC4=CC(=C(C=C4)OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.